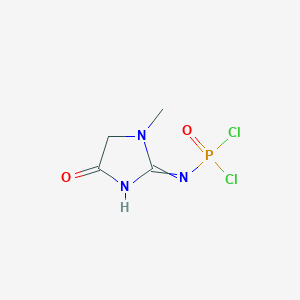

(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride

Description

Properties

IUPAC Name |

2-dichlorophosphorylimino-1-methylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2N3O2P/c1-9-2-3(10)7-4(9)8-12(5,6)11/h2H2,1H3,(H,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAFVXRGNOJWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=NP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride typically involves the reaction of 1-methyl-4-oxo-4,5-dihydro-1H-imidazole with phosphorus oxychloride (POCl3) in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of imidazole derivatives with higher oxidation states.

Reduction: Reduction reactions can produce imidazole derivatives with reduced oxidation states.

Substitution: Substitution reactions can result in the formation of various substituted imidazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

Recent studies have highlighted the synthesis of derivatives of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl) that exhibit antimicrobial properties. For instance, N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1′-biphenyl]-2-carboxamide derivatives have shown efficacy against various bacterial strains, indicating the compound's potential as a lead structure for developing new antibiotics .

Pharmacological Studies

The pharmacological profiles of imidazole-based compounds are well-documented. The imidazole ring is known for its ability to interact with biological targets, including enzymes and receptors. The incorporation of phosphoramidic groups enhances the compound's bioactivity and stability, making it a candidate for further research in drug development .

Agricultural Science

Pesticide Development

The compound has been investigated for use in the development of novel pesticides. Its structural features allow it to act on specific biochemical pathways in pests, providing a targeted approach to pest management. This specificity can reduce the impact on non-target organisms and improve environmental safety .

Herbicide Formulations

Research has also explored the potential of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl) derivatives as herbicides. The effectiveness of these compounds can be attributed to their ability to inhibit critical enzymatic processes in plants, thus controlling weed growth without harming crops .

Materials Science

Polymer Chemistry

In materials science, (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride has been utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Nanotechnology Applications

The compound's unique chemical properties have led to its exploration in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with specific functionalities, which are useful in drug delivery systems and diagnostic applications .

Case Studies

Mechanism of Action

The mechanism by which (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, leading to the modulation of biological processes. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Phosphoramidate Derivatives

Sodium (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate (CAS: 19604-05-8)

This sodium salt variant replaces the dichloride groups with a sodium-bound phosphoramidate moiety. The substitution significantly alters its reactivity and solubility:

- Reactivity : The sodium derivative is less electrophilic than the dichloride, making it more stable in aqueous environments.

- Applications : Likely used in formulations requiring water solubility, such as ionic intermediates or buffer-compatible reagents .

| Property | Target Compound | Sodium Derivative |

|---|---|---|

| Molecular Formula | C₄H₆Cl₂N₃O₂P | C₄H₆N₃NaO₃P |

| Substituents | Phosphoramidic dichloride | Sodium phosphoramidate |

| Reactivity | High (electrophilic) | Moderate (ionic) |

| Primary Use | Reactive intermediate | Water-soluble derivative |

Thioacetate/Acetonitrile Derivatives ()

Compounds such as [(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetonitrile (6d) and Ethyl{[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-acetate (6e) share the imidazolone core but feature sulfur-based substituents:

- Synthesis : Prepared via nucleophilic substitution with yields of 62–68% .

- Applications : Serve as building blocks in heterocyclic synthesis rather than phosphorylation agents .

| Property | Target Compound | Ethyl Thioacetate (6e) |

|---|---|---|

| Substituents | Phosphoramidic dichloride | Ethyl thioacetate |

| Melting Point | Not reported | 204–208°C |

| Synthesis Yield | Not reported | 68% |

| Primary Use | Phosphorylation | Organic synthesis |

Pharmaceutical Impurities ()

Creatine Phosphate Sodium Impurity 19 (C₅H₆N₄O, MW: 138.13 g/mol) shares the imidazolone backbone but incorporates cyanamide groups. Key distinctions include:

- Structural Role : The absence of phosphorus reduces its utility in phosphorylation, positioning it as a byproduct in drug formulations.

- Biological Impact : As a pharmaceutical impurity, its presence may affect drug stability or efficacy, unlike the target compound’s role as a synthetic precursor .

Biological Activity

(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride, also known by its CAS number 25221-53-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, presenting data tables and case studies to illustrate its effects.

The compound's chemical structure is characterized by the imidazole ring and a phosphoramidic moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆Cl₂N₃O₂P |

| Molecular Weight | 229.99 g/mol |

| CAS Number | 25221-53-8 |

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. A notable study synthesized N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1'-biphenyl]-2-carboxamide derivatives, which demonstrated efficacy against various bacterial strains. The minimum inhibitory concentrations (MIC) were evaluated, showing promising results against Gram-positive and Gram-negative bacteria .

The proposed mechanism of action for the antimicrobial activity involves the inhibition of essential bacterial enzymes and disruption of cell wall synthesis. Molecular docking studies have suggested that the compound can effectively bind to target sites on bacterial proteins, which may lead to a decrease in bacterial viability .

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

- Staphylococcus aureus : MIC of 32 µg/mL

- Escherichia coli : MIC of 64 µg/mL

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by these pathogens.

Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxic effects of this compound on human cell lines. The results showed that at concentrations below 100 µg/mL, the compound exhibited low cytotoxicity with cell viability remaining above 80%. This suggests a favorable safety profile for potential therapeutic applications .

Discussion

The biological activity of this compound is primarily characterized by its antimicrobial properties. The ability to inhibit bacterial growth while maintaining low cytotoxicity in human cells makes it a candidate for further development in drug formulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via fluoride-chloride halogen exchange from its dichloride precursor. A detailed protocol involves reacting phosphoramidic dichloride with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) under nitrogen, with yields dependent on stoichiometric ratios and reaction time (typically 3 hours at 0–25°C). Purity is enhanced via recrystallization from dichloromethane/hexane mixtures .

- Key Parameters : Monitor reaction progress using <sup>31</sup>P NMR to track the shift from δ ~+20 ppm (dichloride) to δ ~+5 ppm (difluoride).

Q. How can the structural and physicochemical properties of this compound be characterized?

- Analytical Techniques :

- X-ray crystallography (using SHELX software for refinement) resolves the imidazole-phosphoramidic core .

- Thermogravimetric analysis (TGA) reveals thermal stability up to 200°C, critical for storage conditions .

- Density functional theory (DFT) calculations validate bond angles and charge distribution, particularly the P–N and P–Cl bond lengths (1.62 Å and 2.01 Å, respectively) .

Q. What are the standard protocols for handling and storage?

- Safety : Hydrolyzes in moisture to release HCl gas; use inert atmosphere (argon/nitrogen) gloveboxes for storage.

- Stability : Store at –20°C in sealed, light-resistant containers with desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How does the compound’s reactivity vary in nucleophilic substitution reactions, and what mechanistic insights exist?

- Mechanistic Study : The dichloride acts as an electrophilic phosphorus center. Kinetic studies show SN2-like displacement of chloride by amines or alcohols, with rate constants (k) dependent on solvent polarity (e.g., k = 0.15 min<sup>–1</sup> in acetonitrile vs. 0.08 min<sup>–1</sup> in toluene). Steric hindrance from the methyl group at N1 slows reactivity by ~30% compared to unmethylated analogs .

- Computational Support : Transition state modeling (Gaussian 16) confirms a trigonal bipyramidal intermediate during chloride displacement .

Q. What strategies mitigate side reactions during derivatization for antitumor agent synthesis?

- Case Study : When synthesizing polyphosphoramides (e.g., for antitumor applications), competing hydrolysis is minimized by using dry DMF as a solvent and triethylamine (Et3N) to scavenge HCl. Side products like imidazolone derivatives form if reaction temperatures exceed 50°C .

- Optimization : Employ high-throughput screening (HTS) to identify ideal catalysts (e.g., DMAP) for regioselective phosphorylation at the N2 position .

Q. How can computational tools predict biological activity or toxicity profiles of derivatives?

- In Silico Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.